Structural Differentiation: C-6 2-Methylallyloxy Decoration vs. Unsubstituted Aurone Core in WE-4 (2-(3,4-Dimethoxybenzylidene)benzofuran-3(2H)-one)
The target compound possesses a 6-((2-methylallyl)oxy) substituent on the benzofuran ring that is entirely absent in the well-characterized aurone WE-4 (2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one). WE-4 is reported to inhibit LOX with an IC50 of 0.30 µM and COX-2 with an IC50 of 0.22 µM; no equivalent quantitative enzymatic inhibition data are available for the target compound bearing the 6-alkoxy substituent [1]. This structural difference is expected to alter both the steric profile and electron density of the benzofuran core, which in turn modulates binding interactions at the LOX and COX-2 active sites as evidenced by molecular docking studies across the aurone series [1].
| Evidence Dimension | Presence of C-6 2-methylallyloxy substituent on benzofuran-3(2H)-one scaffold |
|---|---|
| Target Compound Data | 6-((2-methylallyl)oxy) group present |
| Comparator Or Baseline | WE-4: 2-(3,4-dimethoxybenzylidene)benzofuran-3(2H)-one, no C-6 substituent |
| Quantified Difference | Structural difference only; comparative bioactivity data not available |
| Conditions | Structural comparison based on chemical structure; WE-4 enzymatic data from in vitro LOX (lipoxygenase) and COX-2 (cyclooxygenase-2) inhibition assays |
Why This Matters
For researchers building aurone SAR libraries, the 6-alkoxy substituent provides an additional vector for modulating target binding that is not accessible with simpler aurone congeners such as WE-4.
- [1] Ikram, M., Shah, I., Hussain, H., et al. (2024). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Heliyon, 10(9), e29658. DOI: 10.1016/j.heliyon.2024.e29658 View Source
